molecular formula C8H15N B585495 (1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane CAS No. 153075-17-3

(1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane

Cat. No.: B585495
CAS No.: 153075-17-3
M. Wt: 125.215
InChI Key: NFZXXFXYXOPLNM-JGVFFNPUSA-N
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Description

(1R)-1-Isopropyl-3-azabicyclo[310]hexane is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an isopropyl-substituted amine with a suitable cyclizing agent, such as a halogenated compound, under basic conditions to form the bicyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the bicyclic structure are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or tetrahydrofuran.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • (1R)-1-Methyl-3-azabicyclo[3.1.0]hexane
  • (1R)-1-Ethyl-3-azabicyclo[3.1.0]hexane
  • (1R)-1-Propyl-3-azabicyclo[3.1.0]hexane

Comparison: (1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane is unique due to its isopropyl group, which influences its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the isopropyl group provides a different steric and electronic environment, potentially leading to distinct interactions with molecular targets and different reaction outcomes.

Biological Activity

(1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane, a bicyclic compound, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This compound belongs to a class of molecules known for their interactions with neurotransmitter systems, specifically targeting monoamine transporters. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of monoamine neurotransmitter reuptake. It functions as a triple reuptake inhibitor , selectively blocking the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). The compound's inhibition ratios have been characterized, showing a potent effect on serotonin reuptake with IC50 values of approximately 12 nM, compared to 23 nM for norepinephrine and 96 nM for dopamine in human embryonic kidney cells expressing the respective transporters .

Antidepressant Activity

Research indicates that this compound is effective in treating various mood disorders due to its ability to enhance monoamine neurotransmitter levels in the synaptic cleft. It has been studied as a potential treatment for conditions such as depression, anxiety disorders, and post-traumatic stress disorder (PTSD) .

Opioid Receptor Interaction

In addition to its effects on monoamines, derivatives of 3-azabicyclo[3.1.0]hexane have been explored for their interactions with opioid receptors. For instance, certain modifications have led to compounds with high binding affinity for the μ-opioid receptor, suggesting potential applications in pain management and pruritus treatment .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

StudyFindings
Guanidyl Modification Study The study highlighted the biological activity of compounds containing the 1-azabicyclo[3.1.0]hexane ring against bacteria and tumor cells through mechanisms involving DNA alkylation .
SAR Evaluation A structure-activity relationship (SAR) analysis identified key modifications that enhance μ-opioid receptor selectivity and binding affinity, demonstrating the compound's versatility in therapeutic applications .
Triple Reuptake Inhibition The compound has shown efficacy as a triple reuptake inhibitor with significant implications for treating depression and other mood disorders .

Properties

IUPAC Name

(1R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-6(2)8-3-7(8)4-9-5-8/h6-7,9H,3-5H2,1-2H3/t7?,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZXXFXYXOPLNM-BRFYHDHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@]12CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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